molecular formula C11H13BO2 B13998738 (4-Methyl-3,4-dihydronaphthalen-2-yl)boronic acid

(4-Methyl-3,4-dihydronaphthalen-2-yl)boronic acid

Cat. No.: B13998738
M. Wt: 188.03 g/mol
InChI Key: RQRVBAKTSNWUCG-UHFFFAOYSA-N
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Description

(4-Methyl-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific structural features, which provide distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and undergo efficient transmetalation makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H13BO2

Molecular Weight

188.03 g/mol

IUPAC Name

(4-methyl-3,4-dihydronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H13BO2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-5,7-8,13-14H,6H2,1H3

InChI Key

RQRVBAKTSNWUCG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(C1)C)(O)O

Origin of Product

United States

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